N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that features both pyridine and pyrimidine rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves the reaction of a pyridine derivative with a pyrimidine derivative under specific conditions. One common method includes the use of substituted benzoic acid as a starting material, which undergoes a series of reactions to introduce the pyridine and pyrimidine moieties . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrimidine rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and derivatives with pyridine and pyrimidine rings. Examples include:
- N-(pyridin-4-yl)pyridin-4-amine
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
What sets N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide apart is its specific combination of functional groups and ring structures, which confer unique properties in terms of reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17N5O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C18H17N5O/c24-17(20-13-8-14-6-11-19-12-7-14)15-2-4-16(5-3-15)23-18-21-9-1-10-22-18/h1-7,9-12H,8,13H2,(H,20,24)(H,21,22,23) |
InChI Key |
MSCHZALPAWNIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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